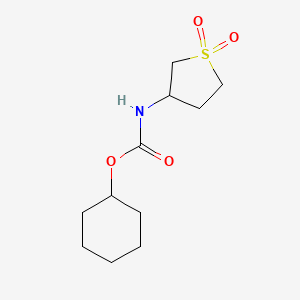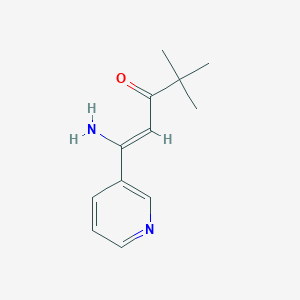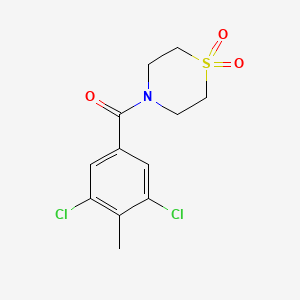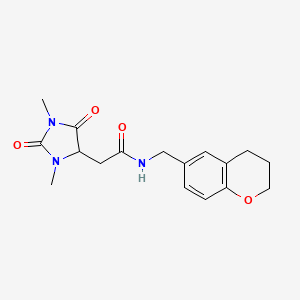![molecular formula C17H27N5O3 B5602246 7-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5602246.png)
7-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 7-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine and related compounds often involves a series of reactions including hydrazinolysis, trifluoroacetylation, cyclization, hydrogenation, condensation, and deprotection. These steps are crucial for constructing the compound's unique heterocyclic framework and introducing various functional groups (Zhang Sheng-ju, 2008).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like IR, ^1HNMR, ^13CNMR, and mass spectrometry (MS), which confirm the presence of its complex heterocyclic system and various substituents. These analyses provide insight into the compound's structural features and the arrangement of its atoms (Zhang Sheng-ju, 2008).
Chemical Reactions and Properties
Compounds within this class participate in a variety of chemical reactions, such as cyclocondensation, which leads to the formation of novel heterocyclic structures. These reactions are influenced by the compound’s functional groups, which can undergo transformations under different conditions, leading to a wide range of products with diverse chemical properties (S. Desenko et al., 1998).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis and exploration of pyrazoline and pyrazole derivatives, including compounds with similar structural features to the specified chemical, for their antimicrobial properties. For instance, Hassan (2013) synthesized a series of 2-pyrazoline derivatives, exploring their antibacterial and antifungal activities against various organisms. These compounds exhibited significant performance, suggesting the potential of similar structures for antimicrobial applications (Hassan, 2013).
Novel Analogues and Their Biological Activities
The exploration of novel analogues, such as guanine derivatives, provides another perspective on the scientific applications of structurally related compounds. Ehler, Robins, and Meyer (1977) synthesized a new guanine analogue, which, despite lacking potent antiviral activity, highlights the research interest in developing new compounds for potential biological activities (Ehler, Robins, & Meyer, 1977).
Antiparkinsonian and Analgesic Activities
Further research into substituted pyridine derivatives, including those structurally related to the specified chemical, has shown promising analgesic and antiparkinsonian activities. Amr, Maigali, and Abdulla (2008) detailed the synthesis of a series of compounds from 2-chloro-6-ethoxy-4-acetylpyridine, demonstrating their potential in treating Parkinson's disease and pain, suggesting a possible area of application for related compounds (Amr, Maigali, & Abdulla, 2008).
Propriétés
IUPAC Name |
1-[4-(3,5-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)piperidin-1-yl]-2-ethoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O3/c1-4-25-11-16(23)20-7-5-14(6-8-20)17(24)21-9-12(2)22-13(3)18-19-15(22)10-21/h12,14H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARULSUJYPOCNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)C(=O)N2CC(N3C(=NN=C3C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5602182.png)

![4-bromo-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5602206.png)
![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5602219.png)

![N-(3-chlorophenyl)-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B5602230.png)
![7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5602235.png)
![3-(1-ethyl-1H-imidazol-2-yl)-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5602239.png)

![2-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}imidazo[1,2-a]pyridine](/img/structure/B5602265.png)

![1-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}azepane](/img/structure/B5602268.png)
![(1S*,5R*)-3-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5602272.png)